molecular formula C21H22N4O3S B2403132 N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1276401-88-7

N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2403132
CAS No.: 1276401-88-7
M. Wt: 410.49
InChI Key: AYZWMWDLCRTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity

N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a nitrophenyl group, and a thioacetamide moiety. Its molecular formula is C₁₅H₁₈N₄O₂S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the nitrophenyl group suggests potential for various biological interactions, particularly in targeting specific enzymes or receptors.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound could reduce the viability of human cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Apoptosis induction via caspase activation
MCF-7 (Breast)15.3Inhibition of cell cycle progression
A549 (Lung)10.8Reactive oxygen species (ROS) generation

Antiviral Activity

The compound's heterocyclic structure may also contribute to antiviral properties. Research indicates that similar imidazole derivatives exhibit activity against various viruses, including influenza and coronaviruses. The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Efficacy
In a study examining compounds with imidazole frameworks, several were found to inhibit viral RNA polymerase activity, suggesting that this compound could possess similar antiviral mechanisms.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a role in cancer metabolism by regulating glucose utilization.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Pyruvate Dehydrogenase Kinase (PDHK)Competitive8.4
Thymidylate SynthaseNon-competitive5.2

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leads to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulators halts proliferation.
  • Reactive Oxygen Species Generation : Induction of oxidative stress disrupts cellular homeostasis.
  • Enzyme Inhibition : Targeting metabolic enzymes alters cancer cell metabolism.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-8-6-9-17(11-16)25(27)28)24(21)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZWMWDLCRTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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